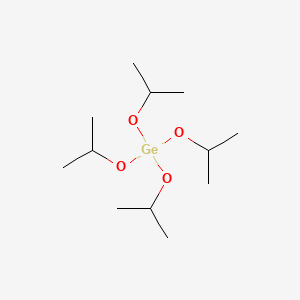

Germanium(IV) isopropoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetra(propan-2-yloxy)germane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28GeO4/c1-9(2)14-13(15-10(3)4,16-11(5)6)17-12(7)8/h9-12H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLMYPSYVKAPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Ge](OC(C)C)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28GeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21154-48-3 | |

| Record name | Germanium(IV) isopropoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Germanium(IV) Isopropoxide: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germanium(IV) isopropoxide, Ge(O-i-Pr)₄, is a versatile metal alkoxide that serves as a critical precursor in the synthesis of advanced materials. Its unique chemical properties, particularly its reactivity towards hydrolysis and transesterification, make it an ideal candidate for sol-gel processes, chemical vapor deposition (CVD), and atomic layer deposition (ALD). This technical guide provides an in-depth exploration of the chemical and physical properties of this compound, its synthesis, and its significant applications in materials science and the burgeoning field of biomedical research, with a focus on its potential relevance to drug development.

Introduction

This compound, also known as tetraisopropoxygermane, is an organometallic compound with the chemical formula C₁₂H₂₈GeO₄. It is a colorless to pale yellow liquid that is soluble in many organic solvents.[1] The central germanium atom is in the +4 oxidation state and is coordinated to four isopropoxide ligands. This structure imparts a high degree of reactivity, making it a valuable precursor for the synthesis of germanium-based materials, most notably germanium dioxide (GeO₂).[2][3] The exploration of organogermanium compounds in drug discovery has a history of nearly sixty years and continues to expand, with research into their inherent low toxicity and broad spectrum of bioactivity.[4][5] While inorganic germanium compounds can exhibit toxicity, organic germanium compounds are being investigated for a range of therapeutic applications, including as anticancer and immune-stimulating agents.[2][6] this compound, as a key starting material for GeO₂ nanoparticles and other organogermanium species, is therefore of significant interest to the drug development community.[7][8]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₈GeO₄ | |

| Molecular Weight | 308.99 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.033 g/mL at 25 °C | |

| Boiling Point | 167 °C | |

| Flash Point | 60 °C (140 °F) - closed cup | |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

This compound is typically synthesized through the reaction of germanium tetrachloride (GeCl₄) with isopropanol in the presence of a base, such as ammonia or a tertiary amine, to neutralize the hydrochloric acid byproduct.

Reaction:

GeCl₄ + 4(CH₃)₂CHOH + 4NH₃ → Ge(OCH(CH₃)₂)₄ + 4NH₄Cl

This reaction is typically carried out in an inert, anhydrous solvent like benzene or toluene to prevent premature hydrolysis of the product. The ammonium chloride precipitate is then removed by filtration, and the this compound is purified by distillation under reduced pressure.

Chemical Reactivity and Mechanistic Pathways

The chemical behavior of this compound is dominated by the reactivity of the germanium-oxygen bond. The key reactions are hydrolysis and transesterification, which are fundamental to its application as a precursor.

Hydrolysis: The Sol-Gel Process

The hydrolysis of this compound is the cornerstone of the sol-gel process for producing germanium dioxide. This reaction involves the stepwise replacement of isopropoxide groups with hydroxyl groups upon reaction with water.

Overall Reaction:

Ge(OCH(CH₃)₂)₄ + 2H₂O → GeO₂ + 4(CH₃)₂CHOH

The mechanism proceeds through a series of hydrolysis and condensation steps. Initially, a partial hydrolysis of the isopropoxide groups occurs, forming intermediate species such as Ge(OCH(CH₃)₂)₃(OH). These intermediates then undergo condensation reactions, forming Ge-O-Ge bridges and eliminating water or isopropanol. The continued condensation leads to the formation of a three-dimensional network, resulting in a gel. Subsequent drying and calcination of the gel yield pure germanium dioxide. The morphology and properties of the final GeO₂ material can be controlled by reaction parameters such as the water-to-alkoxide ratio, pH, and temperature.[3][9]

Caption: Simplified workflow of GeO₂ nanoparticle synthesis via sol-gel.

Transesterification

Transesterification is a reaction where the isopropoxide groups of this compound are exchanged with other alkoxy groups by reacting with a different alcohol. This reaction is useful for modifying the precursor's reactivity or for synthesizing mixed-alkoxide species.

General Reaction:

Ge(O-i-Pr)₄ + 4R'OH ⇌ Ge(OR')₄ + 4i-PrOH

The reaction is typically catalyzed by an acid or a base.[10][11] The equilibrium can be shifted towards the product side by using an excess of the new alcohol (R'OH) or by removing the isopropanol byproduct.

Applications in Materials Science and Relevance to Drug Development

The primary application of this compound is as a precursor for the synthesis of high-purity germanium dioxide (GeO₂), which has numerous applications in optics, electronics, and catalysis.[2]

Synthesis of GeO₂ Nanoparticles and Thin Films

As detailed in the hydrolysis section, the sol-gel method using this compound is a versatile route to produce GeO₂ nanoparticles with controlled size and morphology.[3][9] These nanoparticles are being investigated for various applications, including as catalysts and in lithium-ion batteries.[3] Furthermore, this compound is used in CVD and ALD processes to deposit thin films of GeO₂ for use in microelectronics and optical waveguides.[2]

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its role as a precursor to germanium-containing nanomaterials and organogermanium compounds positions it as a compound of interest for the pharmaceutical and biomedical fields.

-

Precursor to Organogermanium Compounds: The study of organogermanium(IV) compounds as drug candidates is an active area of research.[4][5][12] These compounds have shown a broad range of biological activities, including antitumor and immune-stimulating properties.[2][13] this compound can be a starting material for the synthesis of various organogermanium compounds through reactions that replace the isopropoxide ligands with organic groups.

-

Germanium Nanoparticles in Drug Delivery and Bioimaging: Germanium nanoparticles (Ge NPs) are being explored for their potential in biomedical applications due to their biocompatibility and unique optical properties.[1][7][8] Ge NPs can be synthesized from precursors derived from this compound. These nanoparticles are being investigated as carriers for drug delivery systems, where they can be functionalized with therapeutic agents.[8] Their strong optical absorption in the near-infrared (NIR) region also makes them promising candidates for photoacoustic imaging and photothermal therapy of cancer.[7] The sol-gel process, which heavily relies on precursors like this compound, is a key method for creating porous matrices for drug delivery and other biomedical applications.[14][15]

Caption: Relevance of this compound in drug development.

Experimental Protocols

Synthesis of GeO₂ Nanoparticles via Sol-Gel Hydrolysis

This protocol provides a general procedure for the synthesis of germanium dioxide nanoparticles.

Materials:

-

This compound

-

Deionized water

-

Ethanol

-

Ammonium hydroxide (for pH adjustment)

Procedure:

-

Prepare a solution of this compound in ethanol in a reaction vessel.

-

In a separate container, prepare a solution of deionized water and ethanol. The water/ethanol ratio can be varied to control the particle size.[9]

-

Slowly add the water/ethanol solution to the this compound solution under vigorous stirring.

-

Adjust the pH of the mixture by adding ammonium hydroxide dropwise to catalyze the hydrolysis and condensation reactions.

-

Continue stirring for a specified period (e.g., 24 hours) to allow for the formation of a stable sol or gel.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate with ethanol to remove any unreacted precursors.

-

Dry the product in an oven at a moderate temperature (e.g., 80-100 °C).

-

Calcination at higher temperatures (e.g., 500-800 °C) can be performed to obtain crystalline GeO₂.[3]

Spectroscopic Characterization

Spectroscopic techniques are crucial for the characterization of this compound and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the isopropoxide ligands. ⁷³Ge NMR, although challenging due to the low natural abundance and quadrupolar nature of the ⁷³Ge isotope, can provide direct information about the germanium center's coordination environment.[16][17]

-

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are used to identify the characteristic vibrational modes of the Ge-O and C-O bonds in this compound.[18][19][20] These techniques are also valuable for monitoring the hydrolysis and condensation reactions during the sol-gel process.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to analyze its fragmentation patterns.[21][22]

Safety and Handling

This compound is a flammable liquid and vapor. It causes severe skin burns and eye damage. It is also moisture-sensitive and will react with water in the air. Therefore, it should be handled in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly sealed container in a cool, dry place away from sources of ignition.

Conclusion

This compound is a highly reactive and versatile chemical precursor with significant applications in materials science. Its well-defined chemical properties, particularly its controlled hydrolysis, make it an invaluable tool for the synthesis of high-purity germanium dioxide nanoparticles and thin films. For researchers in drug development, this compound represents a key starting material for the exploration of novel organogermanium therapeutics and advanced germanium-based nanomaterials for drug delivery and diagnostic applications. A thorough understanding of its chemistry and safe handling is paramount to unlocking its full potential in these exciting fields.

References

-

Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).

-

Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement. Pharmacy 180.

-

Recently developed organogermanium(IV) compounds as drug candidates and synthetic tools in drug discovery | Request PDF. ResearchGate.

-

Recently developed organogermanium(IV) compounds as drug candidates and synthetic tools in drug discovery. RSC Publishing.

-

Laser-Synthesized Germanium Nanoparticles as Biodegradable Material for Near-Infrared Photoacoustic Imaging and Cancer Phototherapy. PMC - NIH.

-

Morphological and Surface-State Challenges in Ge Nanoparticle Applications. Langmuir.

-

⁷³Ge NMR data for germanium alkoxide complexes a. | Download Table. ResearchGate.

-

Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents. PMC.

-

Synthesis, Structure, and Biological Activity of the Germanium Dioxide Complex Compound with 2-Amino-3-Hydroxybutanoic Acid. MDPI.

-

The role of germanium in diseases: exploring its important biological effects. PMC.

-

Germanium Nanoparticles/Nanopowder ( Ge, 200nm). Skyspring Nanomaterials.

-

X-ray Investigations of Sol-Gel-Derived GeO₂ Nanoparticles. MDPI.

-

Germanium Nanoparticles. Nanorh.

-

Germanium Nanoparticles Prepared by Laser Ablation in Low Pressure Helium and Nitrogen Atmosphere for Biophotonic Applications. PMC - NIH.

-

[PDF] X-ray Investigations of Sol-Gel-Derived GeO2 Nanoparticles | Semantic Scholar.

-

Evolution of torque during transesterification catalyzed by germanium-lactic acid mixtures.

-

Solution Synthesis of Germanium Nanowires Using a Ge+2 Alkoxide Precursor. PMC - NIH.

-

NMR Periodic Table: Germanium NMR. IMSERC.

-

New Heteroleptic Germanium Precursors for GeO2 Thin Films by Atomic Layer Deposition.

-

Synthesis of Functionalized Heteroleptic Germylene Alkoxides | Request PDF.

-

Surfactant-free synthesis of GeO₂ nanocrystals with controlled morphologies. Chemical Communications (RSC Publishing).

-

Synthesis and Characterisation of Modified Germanium (IV) Isopropoxide with Internally Functionalised oximes: Soft Transformation of Some of These to Pure Nano-Sized Germania. ResearchGate.

-

Germanium(IV) hydrolysis constants. NECTAR COST.

-

Simplified Synthesis Procedure of GeO2 NANO-ROD and its Characterization | Request PDF. ResearchGate.

-

Self-Assembly and Phase Behavior of Germanium Oxide Nanoparticles in Basic Aqueous Solutions.

-

Transesterification. Master Organic Chemistry.

-

Synthesis of Nanoamorphous Germanium and Its Transformation to Nanocrystalline Germanium.

-

(PDF) Sol-Gel-based materials for biomedical applications. ResearchGate.

-

One-step aqueous solution synthesis of Ge nanocrystals from GeO₂ powders.

-

The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants. NIH.

-

Recent advances and future perspectives of sol-gel derived porous bioactive glasses: a review. NIH.

-

IR absorption and Raman spectra of single crystals of stable germanium isotopes.

-

Germanium(IV)isopropoxide | Germanium tetraisopropoxide | C₁₂H₂₈GeO₄. Ereztech.

-

Germanium stable isotope measurements by double-spike MC-ICPMS. PMC - NIH.

-

Dissociation of germanic acid Ge(OH)₄. | Download Scientific Diagram. ResearchGate.

-

Raman and FTIR Micro Spectroscopy. Research of powder and other dispersed materials.

-

A Novel Approach for the Determination of the Ge Isotope Ratio Using Liquid-Liquid Extraction and Hydride Generation by Multicollector Inductively Coupled Plasma Mass Spectrometry. NIH.

-

Methods. mpip-mainz.mpg.de.

-

This compound 97%. 21154-48-3. Sigma-Aldrich.

-

Transesterification. YouTube.

-

Infrared and Raman chemical imaging and spectroscopy at the nanoscale. PMC - NIH.

-

Sigma Aldrich this compound 1 g | Buy Online. Fisher Scientific.

-

Sol-gel based materials for biomedical applications. CORE.

-

The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants. Semantic Scholar.

Sources

- 1. Germanium Nanoparticles/Nanopowder ( Ge, 200nm) - Skyspring Nanomaterials [ssnano.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. mdpi.com [mdpi.com]

- 4. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Laser‐Synthesized Germanium Nanoparticles as Biodegradable Material for Near‐Infrared Photoacoustic Imaging and Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Surfactant-free synthesis of GeO2 nanocrystals with controlled morphologies - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NMR Periodic Table: Germanium NMR [imserc.northwestern.edu]

- 18. IR absorption and Raman spectra of single crystals of stable germanium isotopes | Semantic Scholar [semanticscholar.org]

- 19. Raman and FTIR Micro Spectroscopy - Research of powder and other dispersed materials - Novazii Analytics GmbH [novazii.com]

- 20. Methods [mpip-mainz.mpg.de]

- 21. Germanium stable isotope measurements by double-spike MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Novel Approach for the Determination of the Ge Isotope Ratio Using Liquid–Liquid Extraction and Hydride Generation by Multicollector Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Germanium(IV) isopropoxide CAS number and structure

An In-Depth Technical Guide to Germanium(IV) Isopropoxide for Advanced Research Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond basic data to provide in-depth insights into its synthesis, reactivity, and application, with a focus on the causality behind experimental choices to ensure reproducible and reliable outcomes.

Core Compound Identification and Physicochemical Properties

This compound, also known as germanium tetraisopropoxide, is a pivotal organometallic precursor in materials science and synthetic chemistry.[1][2] Its utility stems from the high reactivity of the germanium-oxygen bond, which allows for controlled hydrolysis and ligand exchange reactions.

The central germanium atom is in the +4 oxidation state and is tetrahedrally coordinated to four isopropoxy groups.[1] This structure is key to its function as a molecular precursor, as the bulky isopropoxide ligands provide solubility in common organic solvents and can be readily displaced in subsequent chemical transformations.[2]

Molecular Structure Diagram:

Caption: Tetrahedral coordination of this compound.

A summary of its key properties is provided in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 21154-48-3 | [3][4][5][6] |

| Molecular Formula | C₁₂H₂₈GeO₄ or Ge(OCH(CH₃)₂)₄ | [1][3][4][6] |

| Molecular Weight | 308.99 g/mol | [3][6] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 1.033 g/mL at 25 °C | [4] |

| Boiling Point | 167 °C | [3][4] |

| Flash Point | 60 °C (140 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents; reacts with water. | [2] |

| SMILES | CC(C)O(OC(C)C)OC(C)C | [1][4][5] |

| InChI Key | PKLMYPSYVKAPOX-UHFFFAOYSA-N | [1][3][4] |

Synthesis and Purification

The most prevalent and industrially relevant synthesis of this compound involves the reaction of germanium tetrachloride (GeCl₄) with isopropanol.[1]

Reaction: GeCl₄ + 4 (CH₃)₂CHOH → Ge(OCH(CH₃)₂)₄ + 4 HCl

This is a nucleophilic substitution reaction where the oxygen atom of isopropanol attacks the electrophilic germanium center, displacing a chloride ion. The reaction is driven to completion by the removal of the hydrogen chloride (HCl) byproduct.

Caption: General workflow for the synthesis of this compound.

Causality and Experimental Insight:

-

Anhydrous Conditions: Both GeCl₄ and the final product are extremely sensitive to moisture.[3] All glassware must be oven-dried, and solvents must be rigorously anhydrous to prevent the premature formation of germanium oxides, which lowers the yield and complicates purification.

-

Inert Atmosphere: The reaction is conducted under nitrogen or argon to prevent side reactions with atmospheric moisture and to aid in the removal of the corrosive HCl gas byproduct.

-

HCl Removal: The generated HCl establishes an equilibrium that can hinder the reaction from reaching completion. It is typically removed by bubbling a dry, inert gas through the reaction mixture or by reacting it with a stoichiometric amount of a base, such as ammonia, to form a filterable salt (NH₄Cl).

-

Purification: Vacuum distillation is the method of choice for purification. The relatively high boiling point and thermal stability of this compound allow it to be separated from lower-boiling impurities and any non-volatile side products.

Core Reactivity and Mechanistic Pathways

The chemistry of this compound is dominated by the susceptibility of the Ge-O bond to nucleophilic attack. This reactivity is the foundation of its use as a molecular precursor.

Hydrolysis and Condensation: The Sol-Gel Process

The most significant reaction is its hydrolysis, which serves as the basis for the sol-gel synthesis of germanium dioxide (GeO₂) materials.[1][2] This process allows for the creation of high-purity oxides at relatively low temperatures in various forms, such as thin films, nanoparticles, and porous gels.[1][7]

The mechanism proceeds in two fundamental steps:

-

Hydrolysis: A water molecule attacks the germanium center, leading to the substitution of an isopropoxide group (-O-i-Pr) with a hydroxyl group (-OH) and the liberation of isopropanol.

-

Ge(OR)₄ + H₂O → Ge(OR)₃(OH) + ROH

-

-

Condensation: The newly formed germanol species (Ge-OH) can then react with another molecule in one of two ways:

-

Water Condensation: Two germanol groups react to form a germanoxane bridge (Ge-O-Ge) and eliminate a water molecule.

-

2 Ge(OR)₃(OH) → (RO)₃Ge-O-Ge(OR)₃ + H₂O

-

-

Alcohol Condensation: A germanol group reacts with a remaining isopropoxide group to form a germanoxane bridge and eliminate an isopropanol molecule.

-

Ge(OR)₃(OH) + Ge(OR)₄ → (RO)₃Ge-O-Ge(OR)₃ + ROH

-

-

This sequence of hydrolysis and condensation reactions builds an extended inorganic polymer network of Ge-O-Ge bonds, which upon drying and heating, yields pure germanium dioxide.[7]

Caption: Simplified mechanism of the sol-gel process.

Ligand Exchange Reactions

The isopropoxide groups can be substituted by other functional ligands, such as diols or oximes.[1][8] This allows for the synthesis of modified germanium precursors with tailored reactivity, solubility, or functionality. For instance, reacting this compound with chelating ligands like diols can form more stable, cyclic germanate complexes. These modified precursors can offer better control over hydrolysis rates in sol-gel processes or introduce organic functionality into the final material.[8]

Applications in Research and Development

Precursor for Advanced Materials

The primary application of this compound is as a high-purity, liquid-phase precursor for germanium-containing materials.[1]

-

GeO₂ Thin Films: It is used in Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and sol-gel spin-coating to produce thin films of germanium dioxide.[1] These films are critical in electronics and photonics due to GeO₂'s high refractive index and excellent electrical insulating properties.[1]

-

Germanium-Doped Polymers: It can be used to synthesize polymers incorporating germanium atoms, which are investigated for their unique optical and electronic properties in fields like organic electronics.[1]

-

Catalyst Synthesis: It serves as a starting material for creating finely dispersed germanium-based catalysts.[1]

Relevance to Drug Development and Biomedical Research

While this compound is not a therapeutic agent itself, its role as a precursor is relevant to the biomedical field. The broader class of organogermanium compounds has been investigated for various biological activities, including immune modulation and antioxidant effects.[9]

The relevance for drug development professionals lies in its utility for fabricating advanced materials for biomedical applications:

-

Synthesis of Bioactive Organogermanium Compounds: It can serve as a starting synthon for more complex organic germanium compounds that may possess therapeutic properties.[10]

-

Nanomaterial-Based Drug Delivery: The sol-gel process can be adapted to create porous GeO₂ nanoparticles. These nanoparticles are being explored as potential carriers for targeted drug delivery, leveraging the biocompatibility of germanium in certain forms.

It is crucial to distinguish between inorganic germanium compounds, which can be toxic, and specific organogermanium compounds like Ge-132, which have been studied for their low toxicity and potential health benefits.[9] The use of this compound enables the precise synthesis of such materials for rigorous investigation.

Safety and Handling Protocols

This compound is a hazardous chemical that must be handled with appropriate precautions.[11] It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[12]

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Liquid, Cat. 3 | 🔥 | Danger | H226: Flammable liquid and vapour.[12] |

| Skin Corrosion, Cat. 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[12] |

Mandatory Handling Procedures:

-

Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of vapors.[12] Ensure an eyewash station and safety shower are immediately accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[13]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.[12] Inspect gloves before use.[12]

-

Respiratory Protection: If working outside a fume hood or if exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[13]

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[13] Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

-

Spill & Fire:

Experimental Protocol: Sol-Gel Synthesis of GeO₂ Xerogel

This protocol provides a self-validating workflow for synthesizing a germanium dioxide xerogel, a common application for this precursor.

Objective: To prepare a monolithic GeO₂ xerogel via the controlled hydrolysis and condensation of this compound.

Materials:

-

This compound (Ge(O-i-Pr)₄)

-

Isopropanol (anhydrous)

-

Deionized Water

-

Hydrochloric Acid (HCl, as catalyst)

-

Beakers, magnetic stirrer, stir bars

-

Syringes for precise liquid addition

-

Molds (e.g., polypropylene vials) with sealable caps

Protocol Steps:

-

Solution Preparation (The Sol):

-

Rationale: This step creates a homogeneous solution of the precursor, solvent, water, and catalyst to initiate a controlled reaction.

-

In a fume hood, add 50 mL of anhydrous isopropanol to a clean, dry beaker with a magnetic stir bar.

-

While stirring, slowly add 10 mL of this compound to the isopropanol.

-

In a separate small beaker, prepare the hydrolysis solution by mixing 5 mL of isopropanol, 3 mL of deionized water, and 0.5 mL of 1M HCl. The acid catalyzes the hydrolysis reaction.

-

-

Hydrolysis Initiation:

-

Rationale: Adding the water/catalyst solution dropwise prevents rapid, uncontrolled precipitation, allowing for the formation of a uniform gel network.

-

Add the hydrolysis solution dropwise to the stirring this compound solution over 5-10 minutes.

-

Observe the solution. It may become slightly warm and should remain clear.

-

-

Gelation:

-

Rationale: This is the period where the sol-to-gel transition occurs as the germanoxane network extends throughout the solution.

-

After complete addition, stir for an additional 15 minutes.

-

Pour the sol into molds, seal them to prevent solvent evaporation, and let them stand undisturbed.

-

Gelation time can vary from hours to days depending on the exact conditions. The gel point is reached when the solution no longer flows upon tilting the mold.

-

-

Aging:

-

Rationale: Aging strengthens the gel network through continued condensation reactions and syneresis (expulsion of solvent from the pores).

-

Keep the gel in the sealed molds at room temperature for 24-48 hours after gelation.

-

-

Drying:

-

Rationale: The solvent must be removed slowly to prevent capillary stress from cracking the delicate network, yielding a monolithic xerogel.

-

Unseal the molds slightly (e.g., by piercing the cap with a needle) and place them in a fume hood.

-

Allow the solvent to evaporate slowly over several days to a week. The gel will shrink significantly as it dries.

-

-

Characterization:

-

The resulting transparent, glassy material is a GeO₂ xerogel. It can be further characterized by techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the absence of organic groups and the presence of Ge-O-Ge bonds, and by Scanning Electron Microscopy (SEM) to study its porosity.

-

References

-

Ereztech. Germanium(IV)isopropoxide | Germanium tetraisopropoxide | C12H28GeO4. [Link]

-

E FORU Materials Inc. This compound CAS #: 21154-48-3. [Link]

-

Chemical-Suppliers. This compound | CAS 21154-48-3. [Link]

-

ResearchGate. (2007, December). Synthesis and Characterisation of Modified Germanium (IV) Isopropoxide with Internally Functionalised oximes: Soft Transformation of Some of These to Pure Nano-Sized Germania. [Link]

-

R Discovery. Germanium Isopropoxide Research Articles. [Link]

-

NECTAR COST. Germanium(IV) hydrolysis constants. [Link]

-

PMC. (2023, November 8). The role of germanium in diseases: exploring its important biological effects. [Link]

-

Wikipedia. Titanium. [Link]

-

MDPI. Physiological Activity of Trace Element Germanium including Anticancer Properties. [Link]

Sources

- 1. Buy this compound | 21154-48-3 [smolecule.com]

- 2. CAS 21154-48-3: Germanium isopropoxide | CymitQuimica [cymitquimica.com]

- 3. Germanium(IV)isopropoxide | Germanium tetraisopropoxide | C12H28GeO4 - Ereztech [ereztech.com]

- 4. Germanium(IV) IsopropoxideCAS #: 21154-48-3 [eforu-chemical.com]

- 5. This compound | CAS 21154-48-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. canbipharm.com [canbipharm.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of Germanium(IV) Isopropoxide: Principles, Protocols, and Applications

Abstract

Germanium(IV) isopropoxide, Ge(OCH(CH₃)₂)₄, stands as a critical molecular precursor in the advanced synthesis of germanium-based materials. Its high reactivity and solubility in organic solvents make it an ideal candidate for sol-gel processes, chemical vapor deposition (CVD), and atomic layer deposition (ALD), facilitating the production of high-purity germanium dioxide (GeO₂) thin films, nanoparticles, and optical fibers.[1][2] This guide provides an in-depth exploration of the primary synthesis routes for this compound, grounded in fundamental chemical principles. We present detailed, field-proven protocols, address critical safety considerations for handling the hazardous precursors involved, and discuss the characterization and application of the final product, particularly within the context of materials science and as a foundational reagent for novel organogermanium compounds relevant to drug discovery.

Introduction: The Strategic Importance of this compound

Metal alkoxides are a class of compounds, M(OR)ₓ, that serve as versatile building blocks in materials chemistry.[3] Among these, this compound (also known as germanium tetraisopropoxide) is particularly valuable. Its utility stems from the controlled manner in which it undergoes hydrolysis and thermal decomposition to yield germanium dioxide (GeO₂), a material with a high refractive index and excellent electrical insulating properties, making it essential for applications in photonics and electronics.[1]

While the direct therapeutic applications of this compound are not established, the broader field of organogermanium chemistry has shown significant promise in medicine. Various organic germanium compounds have been investigated for their potential anti-inflammatory, immune-modulating, and anti-tumor activities.[4][5] Therefore, robust and scalable synthesis routes for high-purity this compound are not only crucial for materials scientists but also for medicinal chemists who can use it as a versatile starting material for creating novel therapeutic agents.[6] This guide is designed to provide researchers, scientists, and drug development professionals with the authoritative knowledge to synthesize, handle, and utilize this pivotal compound.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is paramount for its successful synthesis and safe handling.

Table 1: Physicochemical Properties and Safety Information for this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₈GeO₄ or Ge(OCH(CH₃)₂)₄ | [7][8] |

| Molecular Weight | 308.99 g/mol | [7][8] |

| Appearance | Colorless to yellow liquid | [7] |

| Boiling Point | 167 °C | [7][8] |

| Density | 1.033 g/mL at 25 °C | [8] |

| Sensitivity | Moisture-sensitive | [7] |

| Flash Point | 60 °C (140 °F) - closed cup | [8] |

| UN Number | 2920 | [7] |

| Hazard Class | 8 (Corrosive), 3 (Flammable) | [7] |

| Hazard Statements | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) | [7][8] |

| Precautionary Stmts | P210, P260, P280, P303+P361+P353, P305+P351+P338, P310 | [7][8] |

Core Synthesis Methodologies

The synthesis of metal alkoxides from metal halides is a well-established field.[9] For this compound, the most prevalent and reliable methods begin with Germanium(IV) tetrachloride (GeCl₄), a volatile and highly reactive liquid. The choice of method depends on factors such as desired purity, scale, and available equipment. Both methods described below mandate strictly anhydrous conditions and the use of an inert atmosphere (e.g., Argon or Nitrogen) due to the extreme moisture sensitivity of the reagents and product.[10][11][12]

Method A: Direct Alcoholysis with In-Situ HCl Neutralization

This is the most common and straightforward approach. It involves the direct reaction of Germanium(IV) tetrachloride with isopropanol. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized to drive the reaction to completion.[9]

Reaction Mechanism: GeCl₄ + 4 (CH₃)₂CHOH ⇌ Ge(OCH(CH₃)₂)₄ + 4 HCl

Causality and Experimental Choice: The reaction is an equilibrium process. The evolution of HCl gas can inhibit the forward reaction. To achieve high yields, a base such as a tertiary amine (e.g., triethylamine, pyridine) or ammonia is added.[3][9] The base acts as a "proton sponge," irreversibly reacting with the generated HCl to form an insoluble ammonium salt, effectively removing the acidic byproduct and shifting the equilibrium towards the product side.

Base Neutralization: HCl + R₃N → R₃NH⁺Cl⁻ (s)

The resulting salt precipitates from the non-polar reaction solvent and is easily removed by filtration.

Method B: Salt Metathesis

This method involves a double displacement reaction between GeCl₄ and a pre-formed alkali metal alkoxide, typically sodium isopropoxide.

Reaction Mechanism: GeCl₄ + 4 Na(OCH(CH₃)₂) → Ge(OCH(CH₃)₂)₄ + 4 NaCl (s)

Causality and Experimental Choice: The driving force for this reaction is the high lattice energy of sodium chloride (NaCl).[9] The formation of the thermodynamically stable and highly insoluble NaCl salt in common organic solvents makes the reaction essentially irreversible and simplifies purification, as the primary byproduct can be removed by simple filtration.[9]

Table 2: Comparative Analysis of Synthesis Routes

| Feature | Method A: Direct Alcoholysis | Method B: Salt Metathesis |

| Primary Reagents | GeCl₄, Isopropanol, Amine Base | GeCl₄, Sodium, Isopropanol |

| Driving Force | Removal of HCl via base neutralization | Formation of insoluble NaCl |

| Key Byproduct | Triethylammonium chloride (or similar) | Sodium Chloride (NaCl) |

| Advantages | Simpler one-pot procedure; avoids handling metallic sodium. | Irreversible reaction; high yields; very clean product after filtration. |

| Disadvantages | Reaction is an equilibrium; requires careful addition of base. | Requires preparation of sodium isopropoxide, which involves handling reactive sodium metal. |

Detailed Experimental Protocols

Critical Safety Prerequisite: All manipulations involving Germanium(IV) tetrachloride must be performed in a certified chemical fume hood. GeCl₄ is extremely corrosive, reacts violently with water, and is fatal if inhaled.[12] Appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat, is mandatory.[10][11][13] Anhydrous "Schlenk line" or glovebox techniques are required for all steps.

Protocol 1: Synthesis via Direct Alcoholysis

This protocol is adapted from the general principles of metal alkoxide synthesis.[3][9]

dot

Caption: Workflow for Direct Alcoholysis Synthesis.

Methodology:

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry inert gas.

-

Reagent Preparation: In the dropping funnel, prepare a solution of anhydrous isopropanol (1.75 mol) and anhydrous triethylamine (1.75 mol) in 150 mL of anhydrous benzene.

-

Reaction Initiation: Charge the reaction flask with a solution of Germanium(IV) tetrachloride (0.4 mol) in 100 mL of anhydrous benzene. Cool the flask to 0 °C using an ice bath.

-

Controlled Addition: Add the isopropanol/triethylamine solution dropwise from the funnel to the stirred GeCl₄ solution over 2-3 hours. A voluminous white precipitate of triethylammonium chloride (Et₃NHCl) will form. Maintain the temperature at 0 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12 hours to ensure the reaction goes to completion.

-

Isolation: Filter the reaction slurry under an inert atmosphere using a Schlenk filter or cannula technique to remove the precipitated Et₃NHCl. Wash the precipitate with two 50 mL portions of anhydrous benzene to recover any entrained product.

-

Purification: Combine the filtrate and washings. Remove the benzene solvent under reduced pressure using a rotary evaporator. The resulting crude liquid is then purified by fractional distillation under vacuum (b.p. 167 °C at atmospheric pressure) to yield pure this compound as a colorless liquid.[8]

Characterization and Quality Control

Validation of the final product's identity and purity is a non-negotiable step in synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the presence of key functional groups. Look for strong C-O stretching vibrations and the characteristic Ge-O stretching frequencies in the lower wavenumber region. The absence of a broad O-H stretch indicates the removal of residual isopropanol and water.

-

Elemental Analysis: Provides quantitative confirmation of the elemental composition (C, H, Ge), verifying the empirical formula.

Applications in Research and Drug Development

The primary utility of this compound is as a high-purity precursor for GeO₂.

dot

Caption: Sol-Gel Pathway from Precursor to Oxide.

-

Sol-Gel Synthesis: this compound is the precursor of choice for the sol-gel synthesis of germania glasses and nanoparticles.[14] Through controlled hydrolysis and condensation reactions, a "sol" of nanoscale particles is formed, which then polymerizes into a "gel." Subsequent drying and thermal treatment (annealing) removes organic residues to yield pure, amorphous, or crystalline GeO₂.[2] This method offers precise control over the material's final properties.

-

Precursor for Advanced Materials: In CVD and ALD processes, the volatility of this compound allows it to be transported in the gas phase to a substrate surface, where it thermally decomposes to deposit ultra-thin, uniform films of GeO₂ for use in semiconductors and optical waveguides.[1]

-

Gateway to Organogermanium Chemistry: For professionals in drug development, this compound is a key starting point. The Ge-O bonds are reactive and can be readily cleaved and substituted with other organic moieties through reactions with Grignard reagents, organolithium compounds, or other nucleophiles. This opens the door to synthesizing a vast library of novel organogermanium compounds that can be screened for biological activity, building upon existing research into the therapeutic potential of this element.[4][5]

Conclusion

The synthesis of this compound is a foundational technique for chemists in both materials science and drug discovery. The direct alcoholysis of Germanium(IV) tetrachloride in the presence of a base offers a reliable and scalable route to this valuable precursor. A disciplined approach, emphasizing anhydrous conditions and rigorous safety protocols, is essential for a successful outcome. The high-purity product obtained through these methods serves as a critical enabler for innovation, from next-generation optical and electronic devices to the synthesis of potentially life-saving organogermanium therapeutics.

References

- Prochem, Inc. Germanium (IV)

- Cole-Parmer. Material Safety Data Sheet - Germanium tetrachloride, 99.99%.

- Pilkington PLC. Preparation of metal alkoxides.

- Chemos GmbH & Co.KG.

- Gelest, Inc. GERMANIUM TETRACHLORIDE, 99.

- Wikipedia. Transition metal alkoxide complex.

- Teck Resources.

- Pilkington PLC. Preparation of metal alkoxides.

- Singh, A. et al. (2007). Synthesis and Characterisation of Modified Germanium (IV) Isopropoxide with Internally Functionalised oximes.

- Mehrotra, R.C. The Synthesis of Metal Alkoxides. ProQuest.

- Ereztech. Germanium(IV)isopropoxide.

- Smolecule. Buy this compound. (2023-08-19).

- Sigma-Aldrich. This compound 97%.

- Quest Metals. Germanium's Role in Medicine. (2025-05-12).

- European Patent Office.

- Li, Y. et al. (2023). The role of germanium in diseases: exploring its important biological effects. PMC. (2023-11-08).

- National Center for Biotechnology Information. Synthesis of nanoamorphous germanium and its transformation to nanocrystalline germanium. (2012-03-26).

Sources

- 1. Buy this compound | 21154-48-3 [smolecule.com]

- 2. Synthesis of nanoamorphous germanium and its transformation to nanocrystalline germanium. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. The Synthesis of Metal Alkoxides - ProQuest [proquest.com]

- 4. Germanium's Role in Medicine - Quest Metals [questmetals.com]

- 5. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. Germanium(IV)isopropoxide | Germanium tetraisopropoxide | C12H28GeO4 - Ereztech [ereztech.com]

- 8. This compound 97 21154-48-3 [sigmaaldrich.com]

- 9. Transition metal alkoxide complex - Wikipedia [en.wikipedia.org]

- 10. prochemonline.com [prochemonline.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. teck.com [teck.com]

- 13. gelest.com [gelest.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hydrolysis and Condensation of Germanium(IV) Isopropoxide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Germanium(IV) isopropoxide, Ge(O-i-Pr)₄, stands as a critical molecular precursor in the synthesis of high-purity germanium dioxide (GeO₂) and other advanced germanium-based materials. Its utility is primarily harnessed through the sol-gel process, a versatile bottom-up approach centered on the hydrolysis and condensation of the alkoxide. This guide provides a comprehensive exploration of the chemistry underpinning this transformation. We will dissect the reaction mechanisms, elucidate the critical parameters that govern the kinetics and product morphology, and present field-proven experimental protocols for the synthesis and characterization of GeO₂ nanoparticles. By integrating mechanistic insights with practical methodologies, this document serves as an authoritative resource for professionals aiming to control and leverage the unique properties of germanium-based materials in fields ranging from microelectronics to nanomedicine.

The Precursor: Understanding this compound

The foundation of any sol-gel synthesis is the molecular precursor. This compound is a tetra-alkoxide of germanium, where a central germanium atom is coordinated to four isopropoxy groups (-OCH(CH₃)₂). Unlike many other metal alkoxides that may form oligomers in solution, germanium alkoxides are characteristically monomeric.[1][2][3] This structural simplicity provides a well-defined starting point for the sol-gel process.

However, the Ge-O bond in this alkoxide is highly susceptible to nucleophilic attack by water. This inherent reactivity means that this compound undergoes exceptionally rapid hydrolysis and condensation upon exposure to moisture, a critical factor that distinguishes its chemistry from more stable silicon alkoxides like TEOS.[1][4] This high reactivity necessitates careful control over experimental conditions to achieve desired material properties.

The Core Reaction Pathway: From Monomer to Network

The transformation of this compound into an inorganic GeO₂ network is a two-stage process involving hydrolysis and condensation. These reactions proceed concurrently and are fundamentally inseparable in a typical synthesis.

Hydrolysis: The Initiation Step

Hydrolysis is the reaction in which the isopropoxy ligands (-OR) are replaced by hydroxyl groups (-OH) through the addition of water. This process can proceed stepwise until all four alkoxy groups are substituted, ultimately forming germanic acid, Ge(OH)₄.[5]

Reaction: Ge(OR)₄ + nH₂O ⇌ Ge(OR)₄₋ₙ(OH)ₙ + nROH (where R = -CH(CH₃)₂)

Studies using X-ray absorption fine structure (XAFS) and Raman spectroscopy have confirmed that these hydrolysis reactions are exceedingly fast upon the introduction of water.[1][2][3] The speed of this reaction is a dominant feature of the germanium alkoxide system.

Condensation: Building the Ge-O-Ge Framework

Following hydrolysis, the newly formed hydroxyl groups are reactive sites for condensation, which creates the inorganic backbone of the material. This process eliminates a small molecule (either water or alcohol) to form stable germanium-oxygen-germanium (Ge-O-Ge) bonds, known as siloxane bonds in silicon chemistry.

There are two primary condensation pathways:

-

Water Condensation: Two hydroxylated germanium species react, eliminating a water molecule. Reaction: ≡Ge-OH + HO-Ge≡ → ≡Ge-O-Ge≡ + H₂O

-

Alcohol Condensation: A hydroxylated species reacts with a remaining alkoxy group, eliminating an alcohol molecule. Reaction: ≡Ge-OR + HO-Ge≡ → ≡Ge-O-Ge≡ + ROH

These condensation reactions are responsible for the polymerization and growth of the germanium oxide network, leading from monomers to dimers, oligomers, and eventually to the formation of a sol (a colloidal suspension of solid particles in a liquid) which can then form a gel (a continuous solid network encapsulating the solvent).

The overall process can be visualized as a progression from a molecular precursor to a solid-state material, as depicted in the following diagram.

Caption: Sol-gel pathway from this compound to crystalline GeO₂.

Controlling the Reaction: Key Experimental Parameters

Mastering the sol-gel synthesis of GeO₂ hinges on the precise control of several key parameters. These factors influence the relative rates of hydrolysis and condensation, which in turn dictate the structure, morphology, and properties of the final material.

| Parameter | Effect on Reaction and Product | Rationale & Causality |

| Water : Alkoxide Molar Ratio (h) | Controls the extent and rate of hydrolysis. High h values lead to very rapid hydrolysis and condensation, often resulting in uncontrolled precipitation of large agglomerates.[6][7] | A stoichiometric h of 2 is required for complete conversion to GeO₂. Excess water (h > 2) ensures complete hydrolysis, accelerating the formation of Ge(OH)₄, which rapidly polycondenses. Lower h values can slow the overall reaction, potentially allowing for more ordered growth, but risk incomplete hydrolysis. |

| Catalyst (pH) | While less influential than in silica systems, pH can still modify reaction rates. Acidic conditions can accelerate hydrolysis.[8] | Germanium alkoxides are so reactive that they hydrolyze rapidly in pure water without added catalysts.[4][6] Unlike silicon alkoxides, which require acid or base catalysis to achieve reasonable reaction times, the primary challenge with germanium is slowing the reaction down, not speeding it up. |

| Solvent | The solvent (typically the parent alcohol, isopropanol) controls the concentration of reactants and acts as a medium for particle growth and stabilization. | Using a solvent dilutes the reactants, reducing the frequency of collisions and thereby moderating the reaction rate. It also helps to prevent premature and uncontrolled aggregation of the forming nanoparticles. |

| Temperature | Affects the kinetics of all reactions. Higher temperatures increase the rates of hydrolysis and condensation. Crucially, post-synthesis thermal treatment (calcination) is required to transform the amorphous GeO₂ into its crystalline polymorphs.[6][9][10] | Increased thermal energy overcomes the activation barriers for both the sol-gel reactions and the solid-state atomic rearrangement required for crystallization. The specific crystalline phase obtained is a direct function of the annealing temperature and duration. |

| Chelating Agents | Unlike many other metal alkoxides (e.g., Ti, Zr), germanium alkoxides show a very low tendency to form stable coordination compounds with common chelating agents like acetylacetone (acac).[1][2][3] | This is a key distinguishing feature. The inability to stabilize the germanium center against rapid hydrolysis with chelating ligands means that steric hindrance and concentration control are the primary tools to moderate its reactivity. |

Experimental Protocols: A Practical Guide

The following protocols provide a validated framework for the synthesis and post-processing of GeO₂ nanoparticles. As a self-validating system, adherence to these steps, coupled with the characterization methods described in Section 5, will ensure reproducible outcomes.

Protocol 1: Synthesis of Amorphous GeO₂ Nanoparticles

This protocol details the direct hydrolysis of this compound in deionized water to produce an amorphous GeO₂ precipitate.[6][7]

Materials:

-

This compound [Ge(OCH(CH₃)₂)₄] (97% purity or higher)

-

Deionized water

-

Anhydrous isopropanol

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology:

-

Preparation: In a clean, dry beaker, prepare a solution of this compound in anhydrous isopropanol. A typical concentration is 0.1 M.

-

Hydrolysis: In a separate, larger beaker, place a volume of deionized water. For example, to achieve a high water-to-alkoxide ratio, 4 mL of Ge(O-i-Pr)₄ can be added to 50 mL of water.[6]

-

Reaction: While vigorously stirring the deionized water at room temperature, rapidly inject the germanium isopropoxide solution. A white precipitate of amorphous GeO₂ will form instantaneously.

-

Aging: Continue stirring the suspension for a period of 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Isolate the white precipitate by filtration. Wash the powder several times with deionized water to remove any residual isopropanol, followed by a final wash with ethanol to aid in drying.

-

Drying: Dry the filtered powder at room temperature or in a low-temperature oven (e.g., 60-80 °C) for at least 8 hours to remove residual solvent and water. The resulting product is a fine, white, amorphous GeO₂ powder.

Caption: Experimental workflow for the synthesis of amorphous GeO₂ nanoparticles.

Protocol 2: Post-Synthesis Calcination for Crystalline GeO₂

The as-synthesized amorphous powder can be converted to its crystalline forms through high-temperature annealing (calcination). The final crystalline phase is highly dependent on the temperature and duration of heating.[6][10]

Materials & Equipment:

-

Amorphous GeO₂ powder (from Protocol 1)

-

Ceramic crucible

-

High-temperature tube or box furnace with atmospheric control

Step-by-Step Methodology:

-

Preparation: Place the dried amorphous GeO₂ powder into a ceramic crucible.

-

Heating: Place the crucible in the furnace. Heat the sample in an air atmosphere to the desired target temperature using a controlled ramp rate (e.g., 5-10 °C/min).

-

Annealing: Hold the sample at the target temperature for a specified duration (e.g., 3 to 24 hours).

-

Cooling: After annealing, allow the furnace to cool down naturally to room temperature before removing the sample.

Temperature-Phase Relationship:

| Annealing Temperature (°C) | Annealing Time (hours) | Predominant Crystalline Phase | Typical Particle Size |

| As-synthesized (RT) | N/A | Amorphous / some β-quartz[6] | 40-50 nm[6] |

| 500 - 800 | 3 - 24 | Hexagonal (α-quartz structure)[6][9] | Increases with temp/time |

| > 800 | 3 - 24 | Increasing contributions of α-quartz and other quartz-like structures[6] | > 100 nm[6] |

| 675 - 770 (prolonged) | > 24 | Mixture of cristobalite and α-quartz forms[10] | Varies |

Note: The exact temperatures for phase transitions can vary based on impurities, particle size, and atmospheric conditions.

Essential Characterization Techniques

To validate the synthesis and understand the material properties, a suite of characterization techniques is indispensable.

-

X-ray Diffraction (XRD): This is the primary tool for identifying the crystalline phase of the GeO₂ powder. A broad, featureless pattern indicates an amorphous material, while sharp peaks correspond to specific crystalline planes of phases like hexagonal GeO₂.[11][12]

-

Electron Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and aggregation state of the synthesized nanoparticles.[6][7]

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the precursor and the temperature at which the amorphous gel crystallizes, indicated by mass loss (due to residual organics and water) and thermal events (exotherms during crystallization).[13][14]

-

Spectroscopy (FTIR & Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy can probe the chemical bonds within the material, confirming the formation of Ge-O-Ge networks and the removal of organic residues after calcination.[1][3]

Broader Implications and Applications

The GeO₂ nanoparticles synthesized via this sol-gel route are not merely a laboratory curiosity; they are enabling materials for a range of advanced applications:

-

Microelectronics: GeO₂ has a higher dielectric constant (κ ≈ 6-8) than SiO₂ (κ ≈ 3.9), making it a candidate for high-κ gate dielectrics in next-generation transistors.[9][14]

-

Optoelectronics: Its high refractive index makes it suitable for optical waveguides and anti-reflective coatings.

-

Energy Storage: Nanostructured GeO₂ is being actively investigated as a high-capacity anode material for Lithium-ion batteries.[6][15]

-

Drug Delivery: While this guide focuses on GeO₂, the principles of sol-gel synthesis can be extended to create germanium-based nanoparticles which have shown promise as carriers for chemotherapeutic agents.[16]

Conclusion

The hydrolysis and condensation of this compound provide a powerful, albeit rapid, route to high-purity germanium dioxide materials. The process is dominated by the high reactivity of the germanium alkoxide precursor, making control of concentration, water stoichiometry, and temperature the paramount concerns for achieving reproducible results. Unlike other sol-gel systems, chemical modification with chelating agents is largely ineffective, placing greater emphasis on the physical control of reaction conditions. By understanding the fundamental mechanisms and employing the validated protocols presented herein, researchers can effectively synthesize and tailor GeO₂ nanoparticles for a multitude of advanced scientific and technological applications.

References

-

Rothweiler, P., Wagner, R., Frahm, R. R., & Lützenkirchen-Hecht, D. (2023). X-ray Investigations of Sol–Gel-Derived GeO2 Nanoparticles. Crystals, 13(8), 1219. [Link]

-

MDPI. (2023, August 7). X-ray Investigations of Sol–Gel-Derived GeO 2 Nanoparticles. MDPI. [Link]

-

Krishnan, V., Gross, S., Müller, S., Armelao, L., Tondello, E., & Bertagnolli, H. (2007). Structural Investigations on the Hydrolysis and Condensation Behavior of Pure and Chemically Modified Alkoxides. 2. Germanium Alkoxides. The Journal of Physical Chemistry B, 111(26), 7519–7528. [Link]

-

ACS Publications. (n.d.). Structural Investigations on the Hydrolysis and Condensation Behavior of Pure and Chemically Modified Alkoxides. 2. Germanium Alkoxides. ACS Publications. [Link]

-

Krishnan, V., Gross, S., Müller, S., Armelao, L., Tondello, E., & Bertagnolli, H. (2007). Structural investigations on the hydrolysis and condensation behavior of pure and chemically modified alkoxides. 2. Germanium alkoxides. The Journal of Physical Chemistry B, 111(26), 7519–7528. [Link]

-

ResearchGate. (2023). (PDF) X-ray Investigations of Sol-Gel-Derived GeO 2 Nanoparticles. [Link]

-

ResearchGate. (n.d.). GeO 2 based high k dielectric material synthesized by sol–gel process. [Link]

-

ResearchGate. (n.d.). Synthesis and properties of a binary Al2O3-GeO2 system obtained by sol-gel processes -TG-TA study in oxidizing atmosphere. [Link]

-

ACS Publications. (n.d.). Structural Investigations on the Hydrolysis and Condensation Behavior of Pure and Chemically Modified Alkoxides. 2. Germanium Alkoxides. ACS Publications. [Link]

-

Davis, S. A., & Lobo, R. F. (2007). Self-Assembly and Phase Behavior of Germanium Oxide Nanoparticles in Basic Aqueous Solutions. Chemistry of Materials, 19(4), 737–746. [Link]

-

ACS Publications. (n.d.). New Heteroleptic Germanium Precursors for GeO2 Thin Films by Atomic Layer Deposition. ACS Omega. [Link]

-

Al-Hagan, O. A., et al. (2023). Preparation and characterization of germanium dioxide nanostructure for gas sensor application: effect of laser parameters. Journal of Ovonic Research, 19(6), 665-673. [Link]

-

Hon, M., et al. (2020). Morphological and Surface-State Challenges in Ge Nanoparticle Applications. Langmuir, 36(37), 10887–10900. [Link]

-

Choi, Y., et al. (2023). New Heteroleptic Germanium Precursors for GeO2 Thin Films by Atomic Layer Deposition. ACS Omega, 8(47), 45293–45302. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterisation of Modified Germanium (IV) Isopropoxide with Internally Functionalised oximes: Soft Transformation of Some of These to Pure Nano-Sized Germania. [Link]

-

Criado, J. M., & Real, C. (1986). Crystallization and transformation of amorphous GeO2 derived from hydrolysis of germanium isopropoxide. Journal of the Chemical Society, Dalton Transactions, (10), 2029. [Link]

-

Clark, R. J., et al. (2012). Synthesis of nanoamorphous germanium and its transformation to nanocrystalline germanium. Small, 8(12), 1869–1876. [Link]

-

Semantic Scholar. (n.d.). New Low Temperature Sol-gel Synthesis of Germanium Nanoparticles and Their Optical Characteristics. [Link]

-

Chou, N. H., & Schaak, R. E. (2007). Solution synthesis of germanium nanowires using a Ge2+ alkoxide precursor. Journal of the American Chemical Society, 129(23), 7339–7343. [Link]

-

ResearchGate. (n.d.). Simplified Synthesis Procedure of GeO2 NANO-ROD and its Characterization. [Link]

-

ResearchGate. (n.d.). XRD pattern of the GeO 2 powder. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural investigations on the hydrolysis and condensation behavior of pure and chemically modified alkoxides. 2. Germanium alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ncnr.nist.gov [ncnr.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of nanoamorphous germanium and its transformation to nanocrystalline germanium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystallization and transformation of amorphous GeO2 derived from hydrolysis of germanium isopropoxide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. chalcogen.ro [chalcogen.ro]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New Heteroleptic Germanium Precursors for GeO2 Thin Films by Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] X-ray Investigations of Sol–Gel-Derived GeO2 Nanoparticles | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

Thermal decomposition of Germanium(IV) isopropoxide

An In-depth Technical Guide to the Thermal Decomposition of Germanium(IV) Isopropoxide

Abstract

This compound, Ge(OCH(CH₃)₂)₄, is a volatile, liquid-phase metal-organic precursor pivotal for the fabrication of high-purity germanium-based materials. Its thermal decomposition is a cornerstone process for advanced manufacturing techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), enabling the production of germanium dioxide (GeO₂) thin films and nanoparticles. This guide provides a comprehensive technical overview of the thermal decomposition of this compound. We elucidate its physicochemical properties, propose a dominant decomposition mechanism by analogy to well-studied metal alkoxides, detail experimental methodologies for its analysis, and discuss the characterization and application of its decomposition products. This document is intended for researchers, materials scientists, and process engineers engaged in the development of advanced electronic and optical materials.

Introduction: The Role of a Versatile Precursor

Germanium dioxide (GeO₂) is a material of significant interest due to its unique optical and electrical properties, including a high refractive index, a wide bandgap (~5.8 eV), and a higher dielectric constant (κ ≈ 6) compared to SiO₂.[1] These characteristics make it a compelling candidate for applications ranging from high-κ gate dielectrics in next-generation transistors to blocking layers in memory devices and optical waveguides.[1][2]

The synthesis of high-quality GeO₂ materials is critically dependent on the choice of the chemical precursor. This compound (Ge(O-i-Pr)₄) has emerged as a superior precursor due to its high volatility, thermal stability at delivery temperatures, and clean decomposition profile. Unlike halide-based precursors, its decomposition byproducts are primarily simple organic molecules, minimizing impurity incorporation into the final material.

This guide serves as a senior-level resource, detailing the fundamental science and practical methodologies associated with the thermal decomposition of Ge(O-i-Pr)₄. We will explore the chemical transformations that govern the conversion of this molecular precursor into a functional solid-state material, providing the causal insights necessary for process optimization and rational material design.

Physicochemical Properties of this compound

A thorough understanding of the precursor's intrinsic properties is the foundation of any successful deposition process. These properties dictate the parameters for storage, delivery, and decomposition. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₈GeO₄ | [3] |

| Linear Formula | Ge(OCH(CH₃)₂)₄ | [4] |

| Molecular Weight | 308.99 g/mol | [3][4] |

| Appearance | Colorless to yellow liquid | [3] |

| Density | 1.033 g/mL at 25 °C | [4] |

| Boiling Point | 167 °C | [3][4] |

| Flash Point | 60 °C (140 °F) | [3][4] |

| CAS Number | 21154-48-3 | [3][4] |

Thermal Decomposition Mechanism and Kinetics

While specific kinetic studies on Ge(O-i-Pr)₄ are not as extensively published as for its titanium analog, Titanium(IV) isopropoxide (TTIP), a robust mechanistic framework can be constructed based on the well-established principles of metal alkoxide chemistry.[5][6][7] The decomposition is not a simple, single-step event but a sequence of reactions involving the isopropoxide ligands.

Proposed Primary Decomposition Pathway: β-Hydride Elimination

The most widely accepted and energetically favorable decomposition route for many metal alkoxides with β-hydrogens is the β-hydride elimination pathway.[6][7] This mechanism involves the transfer of a hydrogen atom from the β-carbon of the isopropoxy ligand to the central germanium atom or an adjacent oxygen atom, proceeding through a four or five-membered ring transition state.

The proposed stepwise decomposition is as follows:

-

Initial Elimination: The first isopropoxide ligand is eliminated as propene (C₃H₆), leaving a hydroxyl group attached to the germanium center.

-

Ge(O-i-Pr)₄ → (i-PrO)₃Ge-OH + C₃H₆

-

-

Sequential Elimination: This process repeats for the remaining isopropoxide ligands. Each step releases another molecule of propene and increases the hydroxylation of the germanium center.

-

(i-PrO)₃Ge-OH → (i-PrO)₂Ge(OH)₂ + C₃H₆

-

(i-PrO)₂Ge(OH)₂ → (i-PrO)Ge(OH)₃ + C₃H₆

-

(i-PrO)Ge(OH)₃ → Ge(OH)₄ + C₃H₆

-

-

Condensation to Oxide: The resulting germanium hydroxide, Ge(OH)₄, is thermally unstable and readily undergoes condensation reactions, eliminating water (H₂O) to form the stable germanium dioxide (GeO₂) network.

-

Ge(OH)₄ → GeO₂ + 2H₂O

-

This proposed pathway is analogous to the decomposition of TTIP, which is known to produce titanium hydroxide, Ti(OH)₄, as a key intermediate.[5][8]

Caption: Proposed β-hydride elimination pathway for Ge(O-i-Pr)₄ decomposition.

Influence of Experimental Parameters

The ultimate decomposition products are highly sensitive to the experimental conditions:

-

Temperature: The decomposition onset for metal alkoxides typically occurs between 200-400°C.[6] Lower temperatures may favor the formation of amorphous GeO₂, while higher temperatures can promote crystallization or even lead to the desorption of volatile GeO suboxide, especially above 425°C.[9][10]

-

Atmosphere: Decomposition in an inert atmosphere (e.g., N₂, Ar) will primarily yield GeO₂ and organic byproducts. The presence of an oxidant (e.g., O₂, H₂O, O₃) can lower the decomposition temperature and facilitate more complete removal of carbon-containing residues, which is a critical consideration in ALD and CVD processes.[1][11]

Experimental Methodologies for Studying Thermal Decomposition

A multi-technique approach is essential to fully elucidate the decomposition process, from identifying reaction temperatures to analyzing the evolved gaseous species.

Core Analytical Techniques

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of decomposition, identify distinct decomposition stages, and quantify the final product yield.[12][13]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It identifies endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization) events.[12]

-

Evolved Gas Analysis (EGA): This is typically performed by coupling the outlet of a TGA instrument to a mass spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer.

-

TGA-MS: Provides mass-to-charge ratio information of the gaseous byproducts, allowing for the identification of species like propene (m/z = 42) and water (m/z = 18).[12]

-

TGA-FTIR: Provides real-time infrared spectra of the evolved gases, allowing for the identification of functional groups and specific molecules based on their characteristic vibrational frequencies.[14]

-

Protocol: TGA-MS Analysis of this compound

This protocol outlines a self-validating system for analyzing the thermal decomposition profile and evolved byproducts.

Objective: To determine the thermal decomposition stages and identify the gaseous byproducts from the pyrolysis of Ge(O-i-Pr)₄.

Materials & Equipment:

-

This compound (97% or higher purity)[4]

-

TGA-MS system (e.g., Netzsch, TA Instruments)

-

Inert, high-purity gas (e.g., Nitrogen 5.0 grade)

-

Alumina or platinum crucibles

-

Glovebox or inert atmosphere handling environment

Procedure:

-

Sample Preparation: Due to the moisture sensitivity of Ge(O-i-Pr)₄, all handling must be performed under an inert atmosphere (e.g., inside a nitrogen-filled glovebox).[3]

-

Loading: Tare a clean, dry TGA crucible. Using a micropipette, load 5-10 mg of Ge(O-i-Pr)₄ into the crucible. Record the exact mass.

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the TGA furnace and MS interface with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.

-

Set the MS to scan a mass range of 10-100 amu.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 15 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min. This controlled rate ensures thermal equilibrium and allows for the clear separation of decomposition events.

-

Hold at 600°C for 10 minutes to ensure complete reaction.

-

-

Data Acquisition: Simultaneously record the mass loss (TGA), heat flow (DSC, if available), and ion currents for relevant m/z values (MS) as a function of temperature.

-

Data Analysis:

-

Analyze the TGA curve to identify the temperatures corresponding to significant mass loss events.

-

Correlate the mass loss events with the MS data. A peak in the ion current for m/z = 42 (propene) that coincides with a mass loss step strongly supports the β-hydride elimination mechanism.

-

Calculate the residual mass percentage and compare it to the theoretical yield of GeO₂ from the initial precursor mass.

-

Caption: Experimental workflow for thermal analysis of Ge(O-i-Pr)₄.

Characterization and Application of Decomposition Products

The primary solid product of the thermal decomposition of Ge(O-i-Pr)₄ is germanium dioxide. The properties of this material are directly influenced by the decomposition conditions.

Solid-State Product: Germanium Dioxide (GeO₂)

The as-deposited material is often amorphous GeO₂.[11] Post-deposition annealing or higher process temperatures can be used to crystallize the film into various polymorphs, such as the rutile phase, which is particularly interesting for electronic applications.[15]

Key characterization techniques for the solid product include:

-

X-ray Diffraction (XRD): To determine the crystallinity and phase of the GeO₂. A broad hump indicates an amorphous structure, while sharp peaks correspond to a crystalline phase.

-

Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and microstructure of the resulting material, whether it be a thin film or nanoparticles.[16]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and stoichiometry (Ge:O ratio) of the material and to detect any residual carbon impurities.

Application in Advanced Materials Synthesis